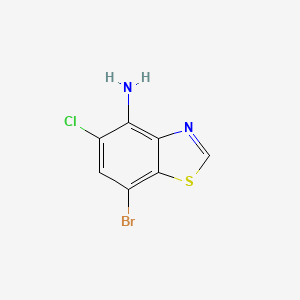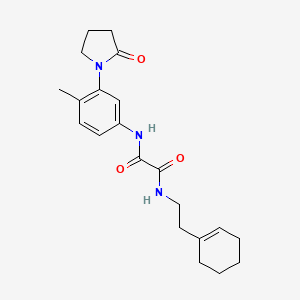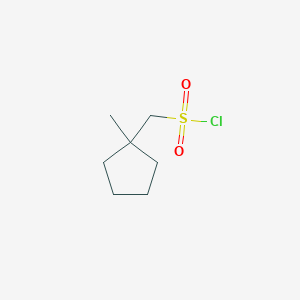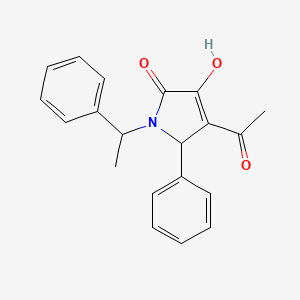![molecular formula C18H13BrN4S B2970485 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105246-49-8](/img/structure/B2970485.png)
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” is a derivative of 4-(4-Bromophenyl)-thiazol-2-amine . It is part of a novel series of compounds synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The molecular structures of the synthesized derivatives were confirmed by their physicochemical and spectral characteristics . The synthesized compounds were further evaluated for their in vitro antimicrobial activity and anticancer activity .Molecular Structure Analysis
The molecular structure of this compound was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a σ σ bond between Br⊕ Br ⊕ and the aromatic ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were confirmed by their physicochemical properties and spectroanalytical data . The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mechanism of Action
Target of Action
The primary targets of this compound are pathogenic bacteria and fungi, as well as cancer cells . The compound has been shown to exhibit promising antimicrobial activity comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal) . It also demonstrates anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
The compound interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their function . This interaction results in the disruption of essential biological processes within the target cells, leading to their death . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects various biochemical pathways within the target cells. In the case of pathogenic bacteria and fungi, it disrupts essential metabolic processes, leading to cell death . In cancer cells, it interferes with cell proliferation and survival pathways, thereby inhibiting tumor growth . The exact pathways affected and their downstream effects are subject to ongoing research.
Pharmacokinetics
The compound exhibits promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed into the body, is distributed effectively to its target sites, is metabolized efficiently, and is excreted in a timely manner . These properties impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action in the body .
Result of Action
The result of the compound’s action is the inhibition of growth and survival of pathogenic bacteria, fungi, and cancer cells . This leads to a reduction in infection or tumor size, respectively . The molecular and cellular effects of the compound’s action are complex and involve changes in gene expression, protein function, and cellular metabolism .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the target cells . Understanding these factors is crucial for optimizing the use of the compound in treating infections and cancer .
Advantages and Limitations for Lab Experiments
One of the significant advantages of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is its relatively simple synthesis method, which can be achieved in a few steps with high yield. This compound has also been shown to exhibit potent anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research and development of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole. One of the potential directions is the modification of this compound to improve its solubility in water and enhance its activity against cancer and microbial cells. Another potential direction is the evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its safety and efficacy in vivo. Finally, the development of new drug delivery systems for this compound could improve its bioavailability and enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising chemical compound that has demonstrated potential applications in various fields of scientific research. This compound has been shown to exhibit potent anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. The synthesis of this compound is relatively simple, and there are several future directions for its research and development. However, further studies are needed to fully understand the mechanism of action of this compound and evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole involves the reaction of 4-bromoaniline and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then reacted with methyl isocyanate and phenyl isocyanate to yield this compound. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.
Scientific Research Applications
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole has demonstrated potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess antimicrobial activity against various pathogenic bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-(4-bromophenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4S/c1-12-17(21-22-23(12)15-5-3-2-4-6-15)18-20-16(11-24-18)13-7-9-14(19)10-8-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYPKYXZUFQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2970411.png)


![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970417.png)

![N-(3-chloro-4-fluorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2970420.png)
![4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2970421.png)
![Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2970423.png)
